molecular formula C28H32N6O3S B2628299 N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1173778-41-0

N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2628299
CAS No.: 1173778-41-0
M. Wt: 532.66
InChI Key: XRXSCBRJUQWTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a complex heterocyclic architecture, featuring an imidazo[1,2-c]quinazolinone core, a motif present in various biologically active structures . Its design is characterized by a thioether linkage at the 5-position of the core, connecting it to a 4-phenylpiperazine subunit via a keto-ethyl spacer, while an N-butyl acetamide chain is appended at the 2-position. The inclusion of the 4-phenylpiperazine group is a significant feature, as this pharmacophore is frequently employed in the design of compounds targeting neurological receptors and is a common element in patented therapeutic agents, including kinase inhibitors and other targeted therapies . The primary research applications for this compound are anticipated to be in the areas of medicinal chemistry and drug discovery. It serves as a crucial chemical tool for investigating structure-activity relationships (SAR), particularly for targets where the imidazo[1,2-a]pyridine or related fused heterocyclic systems are known to show activity . Researchers can utilize this molecule to probe potential mechanisms of action, including the inhibition of specific enzyme pathways or modulation of ion channels. Its complex structure makes it a valuable intermediate or target molecule for synthesizing and screening novel compounds with potential therapeutic effects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. All in vitro or in vivo studies should be conducted by qualified professionals in appropriately equipped laboratory settings.

Properties

IUPAC Name

N-butyl-2-[3-oxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O3S/c1-2-3-13-29-24(35)18-23-27(37)34-26(30-23)21-11-7-8-12-22(21)31-28(34)38-19-25(36)33-16-14-32(15-17-33)20-9-5-4-6-10-20/h4-12,23H,2-3,13-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXSCBRJUQWTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Pharmacological Activity Ulcerogenic Potential
Target Compound Imidazo[1,2-c]quinazolin N-butyl acetamide; 4-phenylpiperazinyl-sulfanyl Hypothesized anti-inflammatory/CNS activity Unknown (likely structure-dependent)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Ethylamino-acetamide Moderate anti-inflammatory activity (↑ vs. Diclofenac) Moderate (lower than aspirin)
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide Oxazole-hydrazino 5-Methyloxazole; hydrazino linker Not explicitly stated (structural focus) Not reported
573943-64-3 Triazole Pyridinyl-triazolyl sulfanyl; chlorophenyl Unknown (structural analog for solubility studies) Not reported

Key Findings and Implications

The N-butyl group could increase lipophilicity, extending half-life but possibly raising ulcerogenic risks, though the imidazo core might mitigate this compared to aspirin-related compounds .

Substitution patterns (e.g., sulfanyl vs. hydrazino in ’s compound) influence electronic properties and metabolic stability .

Physicochemical Properties: The sulfanyl linkage in the target compound may offer better oxidative stability than hydrazino-based analogs . Compared to trifluoromethyl- or chloro-substituted acetamides (e.g., 573943-43-8 ), the N-butyl group likely increases logP, favoring blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodology : Multi-step synthesis involving (1) formation of the imidazoquinazoline core via cyclization, (2) introduction of the sulfanyl group through thiol-alkylation, and (3) coupling the 4-phenylpiperazine moiety via nucleophilic substitution. Key conditions include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane for solubility .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation .
  • Temperature : 60–80°C for imidazoquinazoline core formation; room temperature for sulfanyl group attachment .
    • Analytical validation : Use HPLC (≥95% purity) and NMR (1H/13C) to confirm intermediate structures .

Q. How can structural ambiguities in the final compound be resolved?

  • Advanced techniques :

  • X-ray crystallography to resolve stereochemical uncertainties in the imidazoquinazoline core .
  • 2D NMR (COSY, HSQC) to assign proton environments, particularly for overlapping signals in the piperazine and acetamide regions .

Q. What preliminary assays are recommended to screen for biological activity?

  • In vitro profiling :

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration .
  • Cellular viability assays (MTT or ATP-luciferase) in cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substituents) impact target binding affinity?

  • SAR strategy :

  • Replace the 4-phenylpiperazine group with 4-fluorophenyl or 4-methoxyphenyl analogs to assess electronic effects .
  • Compare binding data (e.g., Kd via SPR) against unmodified compound .
    • Computational support : Molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Troubleshooting steps :

  • Verify compound stability in physiological buffers (LC-MS monitoring for degradation) .
  • Adjust dosing regimens to account for plasma protein binding (e.g., equilibrium dialysis) .

Q. What advanced analytical methods are suitable for studying metabolite formation?

  • Metabolite identification :

  • High-resolution mass spectrometry (HR-MS) in liver microsomes to detect Phase I/II metabolites .
  • CYP450 inhibition assays to identify metabolic pathways .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation approaches :

  • Co-solvent systems (PEG-400 + water) for enhanced aqueous solubility .
  • Amorphous solid dispersion via spray drying to increase dissolution rates .

Q. How can crystallographic data inform drug design?

  • Structural insights :

  • Resolve hydrogen-bonding networks between the imidazoquinazoline core and target proteins (e.g., kinases) .
  • Identify hydrophobic pockets for optimizing substituent bulk .

Key Considerations for Researchers

  • Critical functional groups : The sulfanyl and piperazine moieties are pharmacophoric elements requiring stability testing .
  • Toxicity screening : Include Ames test (mutagenicity) and hERG channel inhibition assays early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.